molecular formula C16H15NS B095061 3,3-dimethyl-1-phenyl-1,3-dihydro-2H-indole-2-thione CAS No. 112817-87-5

3,3-dimethyl-1-phenyl-1,3-dihydro-2H-indole-2-thione

Cat. No. B095061
M. Wt: 253.4 g/mol
InChI Key: LHJCAADBCAUINH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-dimethyl-1-phenyl-1,3-dihydro-2H-indole-2-thione, also known as DMT, is a chemical compound that has been widely studied for its potential applications in scientific research. DMT is a derivative of the naturally occurring compound tryptamine and has been found to have a range of biochemical and physiological effects.

Mechanism Of Action

The exact mechanism of action of 3,3-dimethyl-1-phenyl-1,3-dihydro-2H-indole-2-thione is not fully understood, but it is thought to act on a range of receptors in the brain, including serotonin receptors. 3,3-dimethyl-1-phenyl-1,3-dihydro-2H-indole-2-thione has been found to have a high affinity for the 5-HT2A receptor, which is thought to play a role in the psychedelic effects of the compound.

Biochemical And Physiological Effects

3,3-dimethyl-1-phenyl-1,3-dihydro-2H-indole-2-thione has a range of biochemical and physiological effects, including changes in perception, mood, and cognition. Ingesting 3,3-dimethyl-1-phenyl-1,3-dihydro-2H-indole-2-thione can produce intense visual and auditory hallucinations, as well as feelings of euphoria and spiritual insight. 3,3-dimethyl-1-phenyl-1,3-dihydro-2H-indole-2-thione has also been found to increase heart rate and blood pressure, as well as activate the sympathetic nervous system.

Advantages And Limitations For Lab Experiments

3,3-dimethyl-1-phenyl-1,3-dihydro-2H-indole-2-thione has a number of advantages for use in laboratory experiments, including its potency and selectivity for certain receptors. However, there are also limitations to its use, including the potential for adverse effects and the difficulty in controlling the dose and duration of exposure.

Future Directions

There are a number of potential future directions for research on 3,3-dimethyl-1-phenyl-1,3-dihydro-2H-indole-2-thione, including further investigation of its role in the brain and its potential therapeutic applications. One area of interest is the potential use of 3,3-dimethyl-1-phenyl-1,3-dihydro-2H-indole-2-thione in treating addiction and other mental health disorders. Additionally, there is ongoing research into the use of 3,3-dimethyl-1-phenyl-1,3-dihydro-2H-indole-2-thione in combination with other compounds, such as ayahuasca, for spiritual and therapeutic purposes.

Synthesis Methods

3,3-dimethyl-1-phenyl-1,3-dihydro-2H-indole-2-thione can be synthesized through a multistep process involving the reaction of tryptamine with various reagents. One common synthesis method involves the reaction of tryptamine with 2-chlorobenzaldehyde in the presence of sodium hydride and dimethylformamide. This reaction produces an intermediate compound, which can be further reacted with sulfur to yield 3,3-dimethyl-1-phenyl-1,3-dihydro-2H-indole-2-thione.

Scientific Research Applications

3,3-dimethyl-1-phenyl-1,3-dihydro-2H-indole-2-thione has been studied for its potential applications in a range of scientific fields, including neuroscience, pharmacology, and psychiatry. One area of research has focused on the role of 3,3-dimethyl-1-phenyl-1,3-dihydro-2H-indole-2-thione in the brain and its potential as a neurotransmitter or neuromodulator. Other studies have investigated the potential therapeutic applications of 3,3-dimethyl-1-phenyl-1,3-dihydro-2H-indole-2-thione, including its use in treating depression, anxiety, and addiction.

properties

CAS RN

112817-87-5

Product Name

3,3-dimethyl-1-phenyl-1,3-dihydro-2H-indole-2-thione

Molecular Formula

C16H15NS

Molecular Weight

253.4 g/mol

IUPAC Name

3,3-dimethyl-1-phenylindole-2-thione

InChI

InChI=1S/C16H15NS/c1-16(2)13-10-6-7-11-14(13)17(15(16)18)12-8-4-3-5-9-12/h3-11H,1-2H3

InChI Key

LHJCAADBCAUINH-UHFFFAOYSA-N

SMILES

CC1(C2=CC=CC=C2N(C1=S)C3=CC=CC=C3)C

Canonical SMILES

CC1(C2=CC=CC=C2N(C1=S)C3=CC=CC=C3)C

Origin of Product

United States

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